molecular formula C26H27N5O2 B2526241 3-cinnamyl-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-26-7

3-cinnamyl-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2526241
CAS No.: 873076-26-7
M. Wt: 441.535
InChI Key: IOUREKIMMJEUSH-YRNVUSSQSA-N
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Description

The compound “3-cinnamyl-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many biological compounds, including the nucleic acids DNA and RNA .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring, a cinnamyl group (a styrene-like structure), a 3,5-dimethylphenyl group (a benzene ring with two methyl groups), and a 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione group, which is a purine derivative .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the pyrimidine ring could contribute to its polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Modifications

Research on related compounds, such as substituted pyrimidinone derivatives and various purinediones, focuses on developing novel synthetic methodologies and understanding the structure-activity relationship (SAR) of these molecules. For instance, studies on the synthesis of [c,d]-fused purinediones have explored multi-step synthetic routes starting from simpler pyrimidine diones, indicating a keen interest in expanding the chemical diversity of purine analogs through strategic functionalization and ring fusion strategies (Ondrej imo et al., 1995). These synthetic efforts are often aimed at enhancing the biological activity or receptor selectivity of the compounds, demonstrating the applicability of such research in developing pharmacologically relevant molecules.

Receptor Affinity and Biological Evaluation

The purine scaffold is a versatile moiety in medicinal chemistry, with derivatives showing affinity towards various receptor sites, including adenosine and serotonin receptors. For example, research on 8-aminoalkyl derivatives of purine-2,6-dione has revealed potential psychotropic activity through the evaluation of their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors (G. Chłoń-Rzepa et al., 2013). These findings underscore the potential of purine derivatives in modulating neurotransmitter systems, offering pathways for the development of new therapeutic agents for neurological and psychiatric disorders.

Potential Therapeutic Applications

The anti-inflammatory properties of certain pyrimidopurinediones have been demonstrated in models of chronic inflammation, suggesting their utility in designing anti-inflammatory agents with reduced side-effect profiles (J. Kaminski et al., 1989). Additionally, the exploration of purinedione derivatives as ligands for serotonin receptors, with evaluations of their antidepressant and anxiolytic effects, further illustrates the therapeutic potential of these compounds in treating mood disorders (Sławomir Jurczyk et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Pyrimidine derivatives are a rich area of study in medicinal chemistry, and this compound could potentially be explored for its biological activity .

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-18-15-19(2)17-21(16-18)29-13-8-14-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)12-7-11-20-9-5-4-6-10-20/h4-7,9-11,15-17H,8,12-14H2,1-3H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUREKIMMJEUSH-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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